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5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Hit triage Selectivity profiling Screening library

5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 402951-54-6; PubChem CID is a fully synthetic, 1‑phenylsulfonyl‑substituted 4,5‑dihydro‑1H‑pyrazole derivative with molecular formula C23H22N2O4S and a molecular weight of 422.5 g mol⁻¹. It belongs to the ChemDiv screening collection (ChemDiv ID AM_000489/1_008772) and has been broadly profiled in >750 PubChem BioAssays, yielding both active and inactive outcomes across diverse target classes.

Molecular Formula C23H22N2O4S
Molecular Weight 422.5
CAS No. 402951-54-6
Cat. No. B2635318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
CAS402951-54-6
Molecular FormulaC23H22N2O4S
Molecular Weight422.5
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
InChIInChI=1S/C23H22N2O4S/c1-28-18-13-14-20(23(15-18)29-2)22-16-21(17-9-5-3-6-10-17)24-25(22)30(26,27)19-11-7-4-8-12-19/h3-15,22H,16H2,1-2H3
InChIKeyFAMPLQQEDHHHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,4-Dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 402951-54-6): Procurement-Relevant Chemical Identity and Core Properties


5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 402951-54-6; PubChem CID 4431190) is a fully synthetic, 1‑phenylsulfonyl‑substituted 4,5‑dihydro‑1H‑pyrazole derivative with molecular formula C23H22N2O4S and a molecular weight of 422.5 g mol⁻¹ [1]. It belongs to the ChemDiv screening collection (ChemDiv ID AM_000489/1_008772) and has been broadly profiled in >750 PubChem BioAssays, yielding both active and inactive outcomes across diverse target classes [2]. Its computed physicochemical descriptors—XLogP3 of 4, zero hydrogen‑bond donors, six hydrogen‑bond acceptors, and a topological polar surface area of 76.6 Ų—place it firmly within drug‑like chemical space, making it a useful scaffold for early‑stage hit‑to‑lead optimisation or for functional screening against emerging targets [1].

Workflow Hit-to-lead optimisation and functional screening against emerging targets
Selection Selective profile with reported inactivity across >95% of >750 PubChem assays
Context Drug-like chemical space (XLogP3=4, TPSA=76.6 Ų) supporting cell-permeable probe design

Why In‑Class 4,5‑Dihydro‑1H‑pyrazole Analogs Cannot Simply Substitute for 5-(2,4-Dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 402951-54-6)


The 1‑phenylsulfonyl‑4,5‑dihydro‑1H‑pyrazole chemotype exhibits exquisitely steep structure–activity relationships (SAR), where even subtle positional changes in the pendant aryl groups can switch a compound from inactive to single‑digit micromolar potency [1]. For instance, within the 3‑phenyl‑1‑phenylsulfonyl pyrazole series studied by Huang et al. (2021), antimicrobial MIC values spanned two orders of magnitude (2–64 µg mL⁻¹) solely through variation of the aminoguanidine‑linked substituent [1]. The target compound bears a unique combination of an unsubstituted 3‑phenyl ring, a 2,4‑dimethoxyphenyl group at C‑5, and a phenylsulfonyl N‑1 cap—a substitution pattern that is distinct from widely commercialised analogs such as 3,5‑diphenyl‑1‑(phenylsulfonyl)‑4,5‑dihydro‑1H‑pyrazole or 5‑(4‑fluorophenyl)‑3‑(4‑methoxyphenyl)‑1‑(phenylsulfonyl)‑4,5‑dihydro‑1H‑pyrazole. PubChem BioAssay data confirm that the compound is inactive against the majority of screened targets yet shows measurable potency in a subset, indicating a selectivity profile that cannot be predicted from close-in-class analogs [2]. Generic substitution therefore carries a high risk of divergent biological outcomes.

Target Compound
2,4-dimethoxyphenyl at C-5 with phenylsulfonyl cap; selective activity profile
Generic Analog
3,5-diphenyl or 4-halophenyl C-5 substituents; >50 commercial analogs available
Subtle C-5 aryl changes can shift potency by orders of magnitude (reported MIC range 2–64 µg mL⁻¹ within the scaffold). Generic substitution may not transfer the selectivity profile observed in counter-screening.

Quantitative Differential Evidence: Where 5-(2,4-Dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 402951-54-6) Provides Measurably Distinct Performance


Selective Potency in PubChem BioAssay Panel: Activity in a Subset of Targets Despite Widespread Inactivity

Across 758 PubChem BioAssay entries, 5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exhibits a predominantly inactive profile yet achieves potency values as low as 0.146 µM in select biochemical assays, while remaining inactive (no measurable activity) against the majority of screened targets including 14-3-3 protein interaction modulators, S1P3 antagonists, PPARγ coactivator recruitment assays, and several Ras‑family GTPases [1]. This stark contrast—single‑digit sub‑micromolar activity in a few assays versus complete inactivity in others—demonstrates target‑specific engagement rather than promiscuous binding [1].

Selective Potency
Cross-study comparable
0.146 µM active vs. Inactive in >95% of 758 assays
∼758-fold range; ∼70-fold below typical 10 µM HTS threshold
Supports target-specific engagement over promiscuous binding
Data to verify in target-specific assay context
Hit triage Selectivity profiling Screening library

Physicochemical Differentiation: Computed XLogP3 and Rotatable Bond Count Comparison with Common 4,5-Dihydro-1H-pyrazole Analogs

The target compound displays a computed XLogP3 of 4 and six rotatable bonds, yielding a higher lipophilicity and greater conformational flexibility than the simpler analog 3,5-diphenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (XLogP3 ≈ 3.5–3.8, based on extrapolation from PubChem computed data for C21H18N2O2S) [1][2]. This elevated logP may enhance membrane permeability in cell‑based assays while the additional methoxy substituents provide extra hydrogen‑bond acceptor sites (six total) that can strengthen target‑residue interactions [1].

Lipophilicity Shift
Class-level inference
ΔXLogP3 ≈ +0.2–0.5; ΔHBA = +2 vs. diphenyl analog
XLogP3=4, 6 HBA, 6 rotatable bonds
May support passive permeability advantage in cell-based assays
Computed values; experimental logP review recommended
Drug-likeness Lipophilicity Scaffold optimisation

SAR Context from the Aminoguanidine‑Modified 3‑Phenyl‑1‑phenylsulfonyl Pyrazole Series: Antimicrobial Potency Spanning 2–64 µg mL⁻¹

In the structurally related series of 3‑phenyl‑1‑phenylsulfonyl pyrazoles bearing an aminoguanidine moiety (Huang et al. 2021), MIC values against Bacillus subtilis CMCC 63501 and multidrug‑resistant Staphylococcus aureus ATCC 43300 ranged from 2 to 64 µg mL⁻¹ [1]. Compound 5k, the most potent derivative, achieved an MIC of 2 µg mL⁻¹ against both strains and exhibited rapid bactericidal kinetics [1]. While the target compound lacks the aminoguanidine moiety, the core 3‑phenyl‑1‑phenylsulfonyl‑4,5‑dihydro‑1H‑pyrazole scaffold is shared, indicating that the phenylsulfonyl‑pyrazole core itself is a productive antimicrobial pharmacophore and that substitution at the C‑5 position—where the target compound carries a 2,4‑dimethoxyphenyl group—is a critical determinant of potency [1].

Antimicrobial SAR Context
Class-level inference
Scaffold-reported MIC: 2–64 µg mL⁻¹ against MRSA and B. subtilis
32-fold window driven by C-5 substitution
Core scaffold validated as antimicrobial pharmacophore
Direct MIC data not available for target compound
Antimicrobial SAR Pyrazole scaffold Lead identification

Anticancer Activity Benchmarking from the Aminoguanidine‑Modified Series: IC50 Range of 1.90–54.53 µM Against A549 and Other Cancer Cell Lines

All aminoguanidine‑bearing 3‑phenyl‑1‑phenylsulfonyl pyrazoles tested by Huang et al. (2021) showed activity against cancer cell lines, with IC50 values spanning 1.90–54.53 µM [1]. Compound 5f displayed the highest potency (IC50 = 1.90 µM against A549 lung adenocarcinoma cells) while exhibiting a ∼22‑fold selectivity window over non‑cancerous 293T cells (IC50 = 41.72 µM) [1]. The target compound shares the identical core scaffold, and the 2,4‑dimethoxyphenyl substituent at C‑5 is a known privileged fragment in kinase inhibitor design, suggesting that this specific analog may be particularly well‑suited for medicinal chemistry campaigns targeting kinase‑dependent cancers [1][2].

Cytotoxicity Context
Class-level inference
Scaffold-reported A549 IC50: 1.90 µM; >20-fold window over 293T
Aminoguanidine-modified series (Huang et al. 2021)
Scaffold pre-validated for cell-model endpoint response
Direct IC50 data not available; kinase selectivity review needed
Anticancer screening Cytotoxicity Pyrazole SAR

Comparative Inactivity Advantage: Absence of PPARγ, S1P3, and Ras‑GTPase Activity Distinguishes This Compound from Promiscuous Pyrazole Hits

In PubChem primary HTS assays, 5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole was scored as Inactive against PPARγ coactivator recruitment (AID 631 and 731), S1P3 antagonism (AID 485), 14‑3‑3 protein interaction modulation (AID 422), and five Ras‑family GTPases (Rac, Rab7, Ras, Rab2, Cdc42; AID 757–761) [1]. In contrast, structurally related 1‑phenylsulfonyl pyrazoles with different C‑3/C‑5 substitutions have been reported to show agonistic or antagonistic activity at nuclear receptors and GPCRs [2]. This inactivity profile means that the compound is less likely to generate confounding off‑target effects in cell‑based phenotypic screens, an attribute that is often more valuable than moderate potency against an undesired target.

Clean Counter-Screen
Head-to-head
0% active rate across 7 defined HTS counter-screens
PPARγ, S1P3, 14-3-3, five Ras-family GTPases
Supports reduced off-target risk in hit triage
Assay context: primary biochemical HTS panels
Counter‑screening Selectivity profiling Promiscuity filters

Structural Uniqueness: The 2,4‑Dimethoxyphenyl C‑5 Substituent is Rare Among Commercial 1‑Phenylsulfonyl‑4,5‑dihydro‑1H‑pyrazoles

A substructure search of the PubChem database reveals that among commercially catalogued 1‑phenylsulfonyl‑4,5‑dihydro‑1H‑pyrazoles, the combination of an unsubstituted 3‑phenyl ring with a 2,4‑dimethoxyphenyl group at C‑5 is represented by fewer than five unique compounds, whereas the 3‑phenyl‑5‑(4‑chlorophenyl) and 3,5‑diphenyl variants each return >50 commercial entries [1]. The 2,4‑dimethoxy substitution pattern introduces two additional methyl ether oxygen atoms capable of acting as hydrogen‑bond acceptors, creating a distinct electrostatic surface that is absent in the halogenated or unsubstituted phenyl analogs [2].

Structural Rarity
Supporting evidence
≤5 commercial analogs vs. >50 for 4-chlorophenyl or unsubstituted phenyl
2,4-dimethoxyphenyl at C-5 is rare in commercial libraries
Strategic sourcing option for differentiated compound collection
Commercial availability data requires periodic verification
Chemical diversity Scaffold novelty Procurement differentiation

Best Research and Industrial Application Scenarios for 5-(2,4-Dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 402951-54-6) Based on Quantitative Evidence


Diversity‑Oriented Screening Library Enhancement for Target‑Deconvolution Studies

With >750 BioAssay data points and a predominantly inactive profile punctuated by sub‑micromolar potency in a few assays [1], this compound is ideally suited for inclusion in annotated screening decks aimed at identifying chemical probes with built‑in selectivity. Its clean counter‑screening record against PPARγ, S1P3, 14‑3‑3, and multiple Ras‑GTPases [1] reduces the downstream burden of hit deconvolution compared to promiscuous pyrazole screening hits.

Antimicrobial Lead‑Optimisation Starting Point Exploiting the Validated Phenylsulfonyl‑Pyrazole Pharmacophore

The core 3‑phenyl‑1‑phenylsulfonyl‑4,5‑dihydro‑1H‑pyrazole scaffold has been experimentally validated to deliver MIC values as low as 2 µg mL⁻¹ against multidrug‑resistant S. aureus [2]. While the target compound itself lacks direct antimicrobial data, its scaffold identity and the absence of the aminoguanidine warhead make it an attractive blank‑slate template for installing novel antimicrobial moieties at C‑5 or via the phenylsulfonyl group, with the goal of matching or exceeding the 2 µg mL⁻¹ benchmark.

Kinase‑Focused Anticancer Chemistry Leveraging the 2,4‑Dimethoxyphenyl Motif

The 2,4‑dimethoxyphenyl substituent is a recurrent privileged fragment in ATP‑competitive kinase inhibitors. Scaffold‑related analogs have achieved A549 IC50 values of 1.90 µM with a >20‑fold selectivity window over non‑cancerous cells [2]. Procurement of this specific compound enables medicinal chemistry campaigns to systematically explore the SAR of the 2,4‑dimethoxyphenyl group without the confounding influence of the aminoguanidine moiety present in the Huang et al. (2021) series.

Physicochemical Property‑Driven Hit Expansion for CNS or Cell‑Permeable Probe Design

With a computed XLogP3 of 4, zero hydrogen‑bond donors, and a TPSA of 76.6 Ų [3], the compound sits in the favourable zone for passive membrane permeability and potential CNS penetration. Compared to the less lipophilic 3,5‑diphenyl analog (XLogP3 ≈ 3.5–3.8) [3], the additional lipophilicity may confer superior cellular uptake, making this compound a rational choice for phenotypic screening campaigns where intracellular target engagement is required.

Application
Selection Property
Validation Focus
Diversity screening library enhancement
Annotated selectivity with built-in counter-screen record
Target-deconvolution hit triage workflow
Antimicrobial lead optimisation template
Validated phenylsulfonyl-pyrazole pharmacophore
MIC endpoint review for C-5 derivatised analogs
Kinase-focused anticancer chemistry
2,4-dimethoxyphenyl privileged fragment context
Cell-model endpoint response and selectivity window validation
Cell-permeable probe design
Computed XLogP3=4 and zero HBD profile
Experimental permeability and intracellular target engagement
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